![molecular formula C19H19N3O2 B5542888 ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5542888.png)

ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

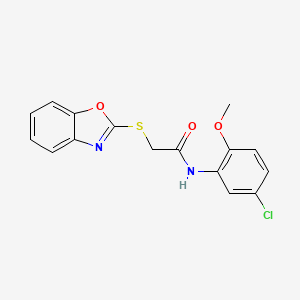

The synthesis of ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate and related compounds involves multi-step reactions, starting from basic precursors such as dibenzoylmethane. These syntheses yield a variety of heterocyclic compounds, including quinazoline derivatives, through processes like addition-elimination-SNAr reactions and condensation with isothiocyanates (Bunce, Lee, & Grant, 2011); (Markosyan et al., 2020).

Molecular Structure Analysis

The molecular structure of ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate derivatives is characterized by techniques such as X-ray diffraction, revealing the crystal structure and providing insights into the molecular stability which is supported by intra and intermolecular interactions (Gandhi et al., 2020).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to the synthesis of new derivatives with potential biological activities. These reactions include interactions with alkyl halides, hydrazine hydrate, and subsequent transformations to yield benzo[h]quinazoline derivatives (Grigoryan, 2017).

Applications De Recherche Scientifique

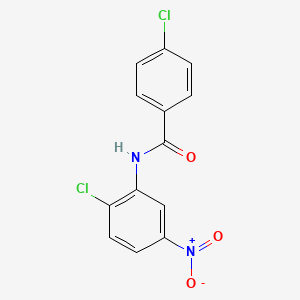

Synthesis and Cytotoxic Activity

- A study conducted by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate. These compounds showed potent cytotoxic properties against various cancer cell lines, with some exhibiting IC(50) values less than 10 nM. This indicates their potential as anticancer agents (Deady et al., 2003).

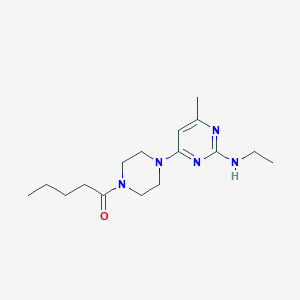

Chemical Synthesis and Applications

- Research by Soršak et al. (1998) involved the synthesis of ethyl 2‐[(2,2‐dibenzoyl)ethenyl]amino‐3‐dimethyl‐aminopropenoate, a compound related to ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate. The study demonstrated its utility in preparing various fused heterocyclic compounds, highlighting its versatility in organic synthesis (Soršak et al., 1998).

Antimicrobial and Anticancer Properties

- A 2020 study by Venugopala et al. investigated the antimicrobial and anticancer properties of pyrrolo[1,2-a]quinoline derivatives, which are structurally similar to ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate. These compounds showed promising anti-tubercular activities and were evaluated for their binding affinities to target proteins through molecular docking studies (Venugopala et al., 2020).

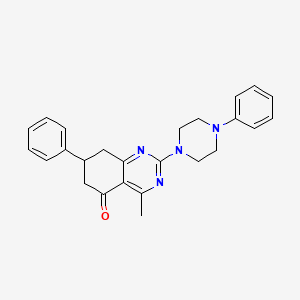

Antineoplastic and Monoamine Oxidase Inhibitory Activities

- Research by Markosyan et al. (2014) focused on the synthesis and antineoplastic properties of 3-substituted 5,5-dimethylbenzo[h]Quinazolin-4(3H)-Ones. These compounds, related to ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate, were studied for their potential in cancer treatment (Markosyan et al., 2014).

Application in Synthesis of Fused Heterocyclic Compounds

- A study by Grigoryan (2017) detailed the synthesis and transformations of 3-allyl-7,10-dimethyl-2-sulfanylidene-2,3,5,6-tetrahydrospiro[benzo[h]quinazoline- 5,1′-cyclopentan]-4(1H)-one, a derivative of ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate. The study explored its reactions with alkyl halides and hydrazine hydrate, leading to a series of new benzo[h]quinazoline derivatives (Grigoryan, 2017).

Propriétés

IUPAC Name |

ethyl 4-(3,5-dimethylanilino)quinazoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-4-24-19(23)18-21-16-8-6-5-7-15(16)17(22-18)20-14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPGCHCCWPFSED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(3,5-dimethylphenyl)amino]quinazoline-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)

![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)

![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)

![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5542886.png)

![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)

![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)